molecular formula C17H18O2 B8374702 5,5-diphenylpentanoic Acid

5,5-diphenylpentanoic Acid

Cat. No.: B8374702
M. Wt: 254.32 g/mol
InChI Key: DZMDPQVUGCWAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diphenylpentanoic acid is a synthetic organic compound belonging to the class of diphenyl-substituted fatty acids. It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure features a pentanoic acid chain terminated with two phenyl groups at the 5-position, making it a potential intermediate for the construction of more complex molecules. Researchers utilize this compound in the development of novel pharmaceutical candidates, particularly as a core structure for probing biological activity. It may also find applications in material science as a monomer or precursor for specialized polymers. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

5,5-diphenylpentanoic acid

InChI

InChI=1S/C17H18O2/c18-17(19)13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,18,19)

InChI Key

DZMDPQVUGCWAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

5,5-diphenylpentanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 5,5-Diphenylpentanoic Acid . This document is structured for researchers in medicinal chemistry and drug development.

Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

This compound (also known as 5,5-diphenylvaleric acid) is a lipophilic carboxylic acid characterized by a terminal gem-diphenyl moiety attached to a five-carbon aliphatic chain.[1] It serves as a critical scaffold in medicinal chemistry , particularly in the development of Kinesin Spindle Protein (Eg5) inhibitors for cancer therapy and as a functionalizing agent for carbon nanotubes (SWNTs) to enhance biocompatibility.[1] Its structural versatility allows it to act as a hydrophobic anchor in drug design, facilitating interaction with allosteric hydrophobic pockets in enzymes and receptors.[1]

Chemical Identity & Structural Analysis[2]

The molecule consists of a pentanoic acid backbone where the terminal carbon (C5) is substituted with two phenyl rings.[1] This "gem-diphenyl" group creates a bulky, hydrophobic terminus that contrasts with the polar carboxylic acid head, giving the molecule amphiphilic character useful in membrane permeation and protein binding.[1]

Physicochemical Profile[1]
PropertyValueNote
IUPAC Name This compound
Synonyms 5,5-diphenylvaleric acid;

-diphenylvaleric acid
Molecular Formula C

H

O

Molecular Weight 254.33 g/mol
CAS Number VariableOften cited as derivative precursors (e.g., ethyl ester CAS 35468-81-6).[1] Pure acid often custom synthesized.[1]
Melting Point 58–60 °CCrystalline solid [1].[1]
Boiling Point 177–178 °C@ 13 mmHg [1].[1]
Solubility Low in water; High in DCM, DMSO, EthanolHighly lipophilic tail.
pKa ~4.8Typical for aliphatic carboxylic acids.[1]
LogP ~4.2 (Predicted)High lipophilicity due to diphenyl group.[1]
Structural Visualization

The following diagram illustrates the connectivity of the molecule.

[1]

Synthesis & Manufacturing Protocols

Synthesis of this compound is typically achieved through two primary routes: the Friedel-Crafts/Grignard pathway (Stepwise) or the Catalytic Reduction of dienoic precursors.[1]

Method A: The Friedel-Crafts & Grignard Route (Standard Lab Scale)

This method builds the carbon chain first and then installs the second phenyl group.[1]

Protocol:

  • Acylation: React Benzene with Glutaric Anhydride in the presence of AlCl

    
     (Friedel-Crafts Acylation) to yield 4-benzoylbutyric acid  (5-oxo-5-phenylpentanoic acid).[1]
    
  • Grignard Addition: React 4-benzoylbutyric acid with Phenylmagnesium Bromide (PhMgBr) (2 equivalents) to form the intermediate 5,5-diphenyl-5-hydroxypentanoic acid (or its lactone form).[1]

  • Reduction: Reduce the tertiary alcohol using Hydriodic acid (HI) and Red Phosphorus, or via catalytic hydrogenolysis (Pd/C, H

    
    ) in acetic acid to yield This compound .[1]
    
Method B: Catalytic Reduction of Dienoic Precursors

This method is preferred for cleaner isolation if the unsaturated precursor is available.[1]

Protocol:

  • Precursor: Start with 5,5-diphenylpenta-2,4-dienoic acid (synthesized via Wittig or condensation reactions).[1]

  • Hydrogenation: Dissolve 0.90 g of precursor in methanol (15 mL).

  • Catalyst: Add 5% Palladium on Carbon (Pd/C) (90 mg).[1]

  • Reaction: Stir under Hydrogen atmosphere (1 atm) for 2 hours.

  • Workup: Filter catalyst, concentrate filtrate under reduced pressure.

  • Yield: ~98% conversion to this compound [2].

Synthesis_Pathway Figure 2: Primary synthetic pathways for this compound. cluster_alt Alternative Route (Method B) Start Benzene + Glutaric Anhydride Inter1 4-Benzoylbutyric Acid (5-oxo-5-phenylpentanoic acid) Start->Inter1 AlCl3, Friedel-Crafts Inter2 5,5-Diphenyl-5-hydroxypentanoic Acid Inter1->Inter2 PhMgBr (Grignard) Product This compound Inter2->Product HI/P or H2/Pd-C (Reduction) AltStart 5,5-Diphenylpenta-2,4-dienoic Acid AltStart->Product H2, Pd/C (Catalytic Hydrogenation)

[1]

Applications in Drug Development & Research[1][4][5]

Kinesin Spindle Protein (Eg5) Inhibition

The this compound moiety acts as a hydrophobic anchor in the design of Eg5 inhibitors (e.g., Ispinesib analogs). Eg5 is a motor protein essential for bipolar spindle formation during mitosis.[1]

  • Mechanism: Derivatives of this acid (often converted to amines or amides) bind to the allosteric L5 loop of Eg5.[1]

  • Role of Diphenyl Group: The gem-diphenyl group occupies a deep hydrophobic pocket (P2/P3), locking the motor domain in an ADP-bound state and preventing ATP turnover.[1] This leads to mitotic arrest and subsequent apoptosis in tumor cells [3, 4].[1]

Carbon Nanotube (SWNT) Functionalization

The acid is used to functionalize Single-Walled Carbon Nanotubes (SWNTs).[1]

  • Protocol: Glutaric acid acyl peroxides react with SWNTs to attach the alkyl chain.[1]

  • Benefit: The diphenyl group provides

    
    -
    
    
    
    stacking interactions or solubility modulation, while the acid group allows for further conjugation of peptides or drugs.[1] This improves the dispersibility and biocompatibility of SWNTs for drug delivery systems [5].[1]
Anticonvulsant Research

Structurally related to Phenytoin (5,5-diphenylhydantoin), this compound derivatives have been screened for anticonvulsant activity.[1] While the hydantoin ring is crucial for Phenytoin's activity, the 5,5-diphenyl alkyl chain preserves the lipophilic spatial arrangement required for blocking voltage-gated sodium channels [6].[1]

Handling & Safety Data

While specific SDS data for the pure acid is limited, standard protocols for lipophilic organic acids apply.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated area.

  • Solubility Handling: Dissolve in DMSO or Ethanol for biological assays; precipitation may occur in aqueous buffers without carriers (e.g., BSA or Cyclodextrin).[1]

References

  • VulcanChem. (2024).[1] this compound Product Data. Link

  • European Patent Office. (2003).[1] Benzofuran derivatives and pharmaceutical compositions containing the same. EP1346987A1.[1] Link

  • Wang, F., et al. (2012).[1] Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity.[1] Journal of Medicinal Chemistry, 55(3), 1311–1323.[1] Link[1]

  • RCSB PDB. (2012).[1] Crystal structure of human kinesin Eg5 in complex with 2-Amino-5-(3-methylphenyl)-5,5-diphenylpentanoic acid.[1] Protein Data Bank, Entry 4A50.[1] Link[1]

  • Peng, H., et al. (2003).[1] Sidewall Carboxylic Acid Functionalization of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society, 125(49), 15174–15182. Link[1]

  • Kamiński, K., et al. (2017).[1] Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-propionamides. ChemMedChem, 12(19), 1590–1602.[1] Link

Sources

5,5-diphenylpentanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and pharmacological utility of 5,5-Diphenylpentanoic Acid .

A Critical Scaffold in Kinesin Spindle Protein (Eg5) Inhibition

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound (5,5-DPPA) is a lipophilic carboxylic acid characterized by a terminal gem-diphenyl moiety. Unlike its shorter homologues (e.g., 3,3-diphenylpropionic acid), the pentanoic chain provides a specific spatial separation critical for binding in deep hydrophobic pockets of target proteins, most notably the allosteric site of the Kinesin Spindle Protein (Eg5).

Core Data Table
PropertySpecification
Chemical Name This compound
Synonyms 5,5-Diphenylvaleric acid;

-Diphenylvaleric acid
Molecular Formula

Molecular Weight 254.32 g/mol
CAS Registry Number Not widely listed as a commodity chemical;[1] often referenced via derivatives (e.g., CAS 75226-93-6 for 2-(4-methylphenyl) analog) or synthesized in situ.
Physical State White to off-white crystalline solid
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); poorly soluble in water.
Acidity (pKa) ~4.8 (Predicted, typical for aliphatic carboxylic acids)
Lipophilicity (LogP) ~4.2 (High lipophilicity due to gem-diphenyl group)
Structural Visualization

The following diagram illustrates the chemical structure of 5,5-DPPA, highlighting the hydrophobic "tail" (diphenyl) and the hydrophilic "head" (carboxylic acid).

ChemicalStructure Figure 1: Pharmacophore dissection of this compound. Phenyl1 Phenyl Group 1 (Hydrophobic) Carbon5 C5 (Gem-Diphenyl) Phenyl1->Carbon5 Phenyl2 Phenyl Group 2 (Hydrophobic) Phenyl2->Carbon5 Chain Aliphatic Chain -(CH2)3- Carbon5->Chain Linker Carboxyl Carboxylic Acid -COOH (Hydrophilic) Chain->Carboxyl Reactive Head

Synthetic Utility & Pathway Integration

5,5-DPPA is primarily utilized as an intermediate in the synthesis of Eg5 Kinesin Inhibitors (e.g., analogues of Ispinesib). The gem-diphenyl moiety serves as a "hydrophobic anchor," locking the molecule into the allosteric binding pocket of the motor protein, preventing mitotic progression in cancer cells.

Synthesis Strategy: The Reductive Route

The most robust industrial synthesis involves the catalytic hydrogenation of the conjugated precursor, 5,5-diphenyl-2,4-pentadienoic acid . This method avoids the harsh conditions of Friedel-Crafts alkylations on longer chains, which can lead to rearrangement byproducts.

SynthesisPathway Figure 2: Catalytic hydrogenation route for high-purity 5,5-DPPA synthesis. Start Precursor: 5,5-Diphenyl-2,4-pentadienoic Acid Process Process: Catalytic Hydrogenation (Reduction of double bonds) Start->Process Reagent Reagents: H2 (gas), Pd/C (5%) Solvent: Methanol Reagent->Process Product Target: This compound (Yield: >95%) Process->Product 2-4 Hours, RT Downstream Downstream Application: Activation via SOCl2 -> Amide Coupling (Eg5 Inhibitor Synthesis) Product->Downstream

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the reduction of diaryl-dienoic acids (e.g., Patent EP1346987).

Protocol: Catalytic Hydrogenation of 5,5-Diphenyl-2,4-pentadienoic Acid

Objective: To reduce the alkene unsaturations in the pentadienoic chain to yield the saturated pentanoic acid.

Reagents:

  • Substrate: 5,5-Diphenyl-2,4-pentadienoic acid (1.0 eq)

  • Catalyst: 5% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) (anhydrous grade preferred)

  • Gas: Hydrogen (

    
    ) balloon or low-pressure hydrogenation apparatus.
    

Step-by-Step Methodology:

  • Preparation: In a clean round-bottom flask, disperse 5,5-diphenyl-2,4-pentadienoic acid (e.g., 0.90 g) in Methanol (15 mL). Ensure the substrate is fully dissolved or finely dispersed.

  • Catalyst Addition: Carefully add 5% Pd/C (90 mg) to the solution.

    • Safety Note: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen or Argon) if possible, and ensure the catalyst is wet with solvent immediately to prevent ignition.

  • Hydrogenation: Purge the flask with Hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) and stir the mixture vigorously at Room Temperature (20–25°C) .

  • Monitoring: Allow the reaction to proceed for 2 to 4 hours . Monitor consumption of the starting material via TLC or LC-MS (Target Mass: 254.32 Da; Starting Material Mass: ~250.29 Da).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with fresh Methanol (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator).

  • Purification: The residue typically yields this compound as a white solid (Yield: ~97%). If necessary, recrystallize from Hexane/Ethyl Acetate.

Validation Criteria:

  • 1H-NMR (CDCl3): Look for the disappearance of alkene protons (5.0–7.0 ppm region distinct from aromatics) and the appearance of aliphatic multiplets corresponding to the

    
     chain (approx. 1.5–2.5 ppm) and the benzylic proton (approx. 3.9 ppm).
    

Pharmacological Significance: Eg5 Inhibition[8]

The this compound scaffold is a critical pharmacophore in the development of Kinesin Spindle Protein (Eg5) inhibitors .

  • Mechanism: Eg5 is a motor protein essential for bipolar spindle formation during mitosis. Inhibitors containing the "triphenylbutanamine" or "diphenylpentanoic" motif bind to an allosteric pocket formed by Loop L5 of the protein.

  • Binding Mode: The two phenyl rings of 5,5-DPPA occupy a deep hydrophobic cleft, while the carboxylic acid tail (often derivatized into an amide) extends towards the solvent interface or interacts with polar residues like Glu118 or Gly117.

  • Key Reference: Wang et al. (2012) demonstrated that derivatives of this acid (specifically amino-derivatives) exhibit

    
     values < 10 nM against Eg5, showing potent antitumor activity in xenograft models.[2]
    

References

  • Wang, F., Good, J. A., Rath, O., et al. (2012).[2][3] "Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity."[2][3][4] Journal of Medicinal Chemistry, 55(4), 1511–1525.[3]

  • Ono, S., et al. (2003). "Benzofuran derivatives and pharmaceutical compositions containing the same." European Patent EP1346987B1. (Describes the synthesis of this compound via hydrogenation).

  • Foubelo, F., Lloret, F., & Yus, M. (1992). "Reductive opening of cyclic ethers...". Tetrahedron, 48, 9531. (Provides NMR characterization data for the acid).

Sources

Technical Guide: Solubility Profiling of 5,5-Diphenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5,5-diphenylpentanoic acid (CAS 6271-30-3) . Designed for drug development professionals and synthetic chemists, this document moves beyond static data points to explain the mechanistic drivers of solubility. It details the interplay between the compound's lipophilic diphenyl tail and its hydrophilic carboxyl head, providing actionable protocols for solvent selection in synthesis, purification, and formulation.

Physicochemical Basis of Solubility

To master the handling of this compound, one must first understand its molecular architecture. It is an amphiphilic molecule with a dominant hydrophobic domain.

FeatureChemical CharacteristicSolubility Impact
Hydrophobic Domain Geminal Diphenyl Group (

framework)
Drives high solubility in organic solvents (DCM, DMSO, Ethanol). Responsible for low aqueous solubility (LogP > 3.5 estimated).
Hydrophilic Domain Terminal Carboxylic Acid (

)
Provides pH-dependent aqueous solubility. Capable of H-bonding (dimerization) in non-polar solvents.
pKa ~4.8 (Aliphatic Carboxylate)Solubility in water is negligible at pH < 5 but increases drastically at pH > 7 due to ionization.
The "Like Dissolves Like" Mechanism

The two phenyl rings create a bulky, planar hydrophobic region that disrupts the hydrogen-bonding network of water, leading to a high energetic cost for solvation in neutral aqueous media. Conversely, these rings interact favorably with organic solvents via Van der Waals forces and


 stacking.

Solubility Profile: Water vs. Organic Solvents[1]

Aqueous Solubility (pH Dependent)

In its free acid form, this compound is practically insoluble in water. However, its behavior is strictly governed by the Henderson-Hasselbalch equation.

  • Acidic/Neutral pH (pH 1–6): The molecule remains protonated (neutral). Solubility is minimal (< 0.1 mg/mL).

  • Basic pH (pH > 8): Deprotonation yields the 5,5-diphenylpentanoate anion . The negative charge forces hydration, increasing solubility by orders of magnitude (> 10 mg/mL typically).

Critical Application Note: For formulation, in situ salt formation using Sodium Hydroxide (NaOH) or Meglumine is the standard approach to achieve aqueous stability.

Organic Solvent Compatibility

The compound exhibits a "U-shaped" solubility curve across solvent polarity, favoring both highly polar aprotic solvents and moderately non-polar solvents, but struggling in highly non-polar alkanes without co-solvents.

Solvent ClassExamplesSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, DMAcExcellent (> 50 mg/mL)Dipole interactions disrupt acid dimers; hydrophobic tail solvated by alkyl groups.
Polar Protic Ethanol, Methanol, IPAGood (Temperature dependent)H-bonding with carboxyl group; alkyl chain solvated by organic backbone.
Chlorinated Dichloromethane (DCM), ChloroformVery Good Excellent solvation of phenyl rings; acid exists as H-bonded dimers.
Ethers/Esters THF, Ethyl AcetateGood H-bond acceptance from solvent to acid proton.
Aliphatic Alkanes Hexanes, HeptanePoor Crystal lattice energy dominates; solvent cannot break acid dimers effectively.

Visualization: Solubility Decision Framework

The following diagram illustrates the logical flow for solubilizing this compound based on the intended application (Synthesis vs. Analysis vs. Formulation).

SolubilityLogic Start Start: this compound (Solid) Goal Define Application Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Chemical Modification Anal HPLC / Analysis Goal->Anal Quantification Form Aqueous Formulation Goal->Form Biological Testing DCM Use DCM or THF (High Solubility, Easy Removal) Synth->DCM DMSO Use DMSO or Methanol (Compatible with Reverse Phase) Anal->DMSO Salt Convert to Salt (Add 1.05 eq NaOH/NaHCO3) Form->Salt Check Check pH > 8.0 Salt->Check Clear Clear Solution Check->Clear Yes Cloudy Precipitation (Free Acid) Check->Cloudy No (Add more Base)

Caption: Decision tree for solvent selection based on downstream application requirements.

Experimental Protocols

Protocol A: The "pH Swing" Self-Validation Test

Use this protocol to confirm the identity and solubility behavior of the material without expensive equipment.

Objective: Verify the compound is an acidic lipophile and not a neutral impurity.

  • Dissolution: Weigh 20 mg of this compound into a clear vial. Add 2 mL of 0.1 M NaOH .

    • Observation: The solid should dissolve completely within 5 minutes (vortex may be required) to form a clear solution.

    • Mechanism:[1] Formation of Sodium 5,5-diphenylpentanoate.

  • Precipitation (Validation): Slowly add 1 M HCl dropwise to the clear solution while stirring.

    • Observation: A white precipitate should form immediately as the pH drops below 5.

    • Mechanism:[1] Re-protonation to the insoluble free acid.

  • Extraction (Confirmation): Add 2 mL of Ethyl Acetate to the suspension and shake.

    • Observation: The white solid dissolves into the top organic layer, leaving the bottom aqueous layer clear.

Protocol B: Quantitative Solubility Determination (HPLC)

For precise solubility limits in specific solvents.

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, Ethanol, DMSO) in a chemically resistant vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (hydrophobic) or PVDF filter to remove undissolved solids.

    • Note: Do not use Nylon filters for acidic lipophiles as they may bind the drug.

  • Analysis: Dilute the filtrate 100-fold in Methanol and inject into HPLC.

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV at 210 nm (carbonyl) or 254 nm (phenyl rings).

Mechanistic Diagram: Solvation Interactions

Understanding how the solvent interacts with the molecule allows for better solvent mixtures (e.g., using Ethanol/Water co-solvents).

Interactions cluster_0 Key Interaction Zones Molecule This compound Water Water (Neutral) Molecule->Water Repulsion (Hydrophobic Effect) Base Aqueous Base (OH-) Molecule->Base Ionization -> Solvation Organic Organic (DCM/DMSO) Molecule->Organic Van der Waals & Dipole Desc1 Phenyl Rings: Require Non-polar/Aprotic environment Desc2 COOH Group: Requires H-bond acceptor or Base

Caption: Interaction map showing the competitive forces driving solubility.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis and Purification of 1,5-Diphenylcarbazide. (Provides comparative solubility data for diphenyl-substituted structures).

  • Sigma-Aldrich. (2025).[3] Product Specification: 4-Oxo-5-phenylpentanoic acid.[3] (Establishes DMSO solubility benchmarks for phenylpentanoic derivatives).

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 5-Oxopentanoic acid & Derivatives.[4] (Physicochemical property databases).

  • ACD/Labs. (2025). LogP—Making Sense of the Value.[5][6] (Theoretical basis for lipophilicity and solubility prediction).

  • University of Calgary. (2023). Solubility of Organic Compounds: Experimental Protocols. (Standard operating procedures for solubility classification).

Sources

The Diphenylpentyl Scaffold: A Technical Guide to Pharmaceutical Applications of 5,5-Diphenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility of 5,5-diphenylpentanoic acid , focusing on its critical role as a scaffold in the development of antimitotic agents (Eg5 inhibitors) and its emerging potential in neurology.

Executive Summary: The "Privileged" Diphenyl Moiety

In modern medicinal chemistry, This compound (5,5-DPPA) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from the gem-diphenyl group , a lipophilic pharmacophore that efficiently penetrates hydrophobic pockets in enzymes and receptors (e.g., Kinesin Spindle Protein, Muscarinic receptors).

Unlike simple fatty acids, the bulky aromatic "cap" of 5,5-DPPA anchors the molecule within target proteins, while the pentanoic acid "tail" offers a versatile handle for derivatization into amides, esters, or bioisosteres (e.g., hydroxamic acids). This guide explores its primary application in oncology (Eg5 inhibition) and secondary potential in neurology.

Primary Application: Kinesin Spindle Protein (Eg5) Inhibitors

The most validated application of 5,5-DPPA is as a precursor for Eg5 inhibitors , a class of antimitotic agents designed to overcome taxane resistance in cancer therapy.

Mechanism of Action

Eg5 (KIF11) is a motor protein essential for bipolar spindle formation during mitosis.[1] Inhibition of Eg5 leads to the formation of "monoastral" spindles, causing mitotic arrest and subsequent apoptosis.

  • The Role of 5,5-DPPA: The 5,5-diphenyl moiety mimics the hydrophobic interactions of S-trityl-L-cysteine (STLC), a classic Eg5 inhibitor. It binds to the allosteric L5 loop of the Eg5 motor domain.[1][2][3]

  • Advantage: Unlike taxanes, Eg5 inhibitors derived from this scaffold do not target tubulin directly, thereby avoiding neurotoxicity associated with microtubule stabilization.

Structure-Activity Relationship (SAR)

Optimization of the 5,5-DPPA scaffold typically involves three zones:

  • Hydrophobic Anchor (C5 Position): The two phenyl rings occupy the deep hydrophobic pocket of Eg5. Substitutions (e.g., p-methoxy, m-methyl) on these rings can enhance potency to the nanomolar range (

    
    ).
    
  • Linker (Pentyl Chain): The 5-carbon chain positions the acid/amide group correctly. Shortening or rigidifying this chain (e.g., introducing unsaturation) often alters binding kinetics.

  • Effector Tail (C1 Position): The carboxylic acid is frequently converted to a primary amine or amide to interact with solvent-exposed residues (Glu116, Gly117) on the Eg5 surface.

Technical Workflow: Synthesis & Derivatization

The following protocol outlines the generation of a high-purity Eg5 inhibitor precursor starting from 5,5-DPPA.

Experimental Protocol: Synthesis of this compound

Objective: Synthesize the core scaffold via catalytic reduction.

Reagents:

  • Precursor: 5,5-diphenylpenta-2,4-dienoic acid (Synthesized via condensation of benzophenone and crotonic acid derivatives).

  • Catalyst: 5% Palladium on Carbon (Pd/C).[4]

  • Solvent: Methanol (MeOH).

  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    

Step-by-Step Methodology:

  • Dissolution: Disperse 10.0 g of 5,5-diphenylpenta-2,4-dienoic acid in 150 mL of anhydrous MeOH.

  • Catalyst Addition: Add 1.0 g of 5% Pd/C under an inert nitrogen atmosphere (Safety: Pyrophoric hazard).

  • Reduction: Purge the vessel with

    
     and stir vigorously at room temperature (25°C) for 4 hours. Monitor consumption of the starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield this compound as a white solid (Yield: >95%).

  • QC Validation:

    • 1H NMR (CDCl3): Confirm disappearance of alkene protons (

      
       6.0–7.5 ppm region simplified to aromatic multiplets).
      
    • Melting Point: Verify against standard (approx. 126–129°C).

Protocol: Conversion to Active Amide (Eg5 Inhibitor Analog)

Objective: Convert the acid to an active amide derivative.

  • Activation: Dissolve 5,5-DPPA (1 eq) in dichloromethane (DCM). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours.
    
  • Evaporation: Remove excess

    
     under reduced pressure to isolate the acid chloride.
    
  • Coupling: Re-dissolve in DCM and add the target amine (e.g., 3-aminopropyl-dimethylamine for Bencyclane-like analogs or specific benzylamines for Eg5) at 0°C.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and recrystallize.

Emerging Applications: Neurology & Anticonvulsants

Beyond oncology, the 5,5-DPPA scaffold shares structural homology with Valproic Acid (branched fatty acid) and Phenytoin (diphenylhydantoin).

  • Anticonvulsant Activity: Research indicates that 3-amino-derivatives of 5,5-DPPA exhibit binding affinity to voltage-gated sodium channels, similar to Phenytoin. The lipophilic tail facilitates crossing the Blood-Brain Barrier (BBB).

  • Neurokinin Antagonism: Diphenyl-alkyl structures are frequent motifs in NK1 receptor antagonists (used for chemotherapy-induced nausea), suggesting 5,5-DPPA could serve as a linker in novel antiemetics.

Visualization: Synthesis & Mechanism

Figure 1: Synthetic Pathway and Pharmacophore Logic

The following diagram illustrates the transformation of the dienoic acid precursor into the active Eg5 inhibitor scaffold.

G cluster_0 Pharmacophore Action (Eg5 Binding) Precursor 5,5-Diphenylpenta- 2,4-dienoic Acid (Unsaturated Precursor) Intermediate 5,5-Diphenylpentanoic Acid (Scaffold) (CAS: 6272-74-8) Precursor->Intermediate H2, Pd/C (Catalytic Reduction) Activated Acid Chloride Intermediate Intermediate->Activated SOCl2, DCM (Activation) Mech1 Gem-Diphenyl Group Intermediate->Mech1 Provides Product Eg5 Inhibitor Candidate (Amide Derivative) Activated->Product R-NH2 (Amide Coupling) Mech2 Hydrophobic Pocket (L5 Loop) Mech1->Mech2 Binds High Affinity Mech3 Allosteric Inhibition Mech2->Mech3 Induces Monoastral Spindle

Caption: Synthetic route from unsaturated precursor to active Eg5 inhibitor, highlighting the critical role of the diphenyl pharmacophore.

Quantitative Data Summary

ParameterThis compoundTarget Application (Eg5 Inhibitor)
Molecular Weight ~254.32 g/mol ~400–600 g/mol (Derivative dependent)
LogP (Lipophilicity) ~4.5 (Predicted)Optimized to 3.0–4.0 for bioavailability
Key Functionality Carboxylic Acid (COOH)Amide/Amine (Hydrogen Bond Donor/Acceptor)
Binding Target N/A (Intermediate)Kinesin Spindle Protein (Loop L5)
Potency (

)
Inactive< 50 nM (Optimized derivatives)

References

  • Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein. Source: Journal of Medicinal Chemistry (ACS). Relevance: Details the use of diphenylpentanoic scaffolds to mimic the trityl group in Eg5 inhibitors. URL:[Link]

  • Crystal structure of human kinesin Eg5 in complex with 2-Amino-5-(3-methylphenyl)-5,5-diphenylpentanoic acid. Source: RCSB Protein Data Bank (PDB ID: 4A50). Relevance: Provides definitive structural proof of the this compound derivative binding to the target protein. URL:[Link]

  • Benzofuran derivatives and pharmaceutical compositions containing the same.
  • Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity. Source: PubMed (Wang et al., 2012).[3] Relevance: Validates the antitumor efficacy of derivatives synthesized from this scaffold in xenograft models. URL:[Link]

Sources

Technical Guide: 5,5-Diphenylpentanoic Acid as a Non-Endogenous Internal Standard for Lipidomics & Drug Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,5-Diphenylpentanoic Acid (DPPA) as a Metabolomics Reference Standard.

Executive Summary

In the high-dimensional landscape of metabolomics and lipidomics, the integrity of quantitative data hinges on robust normalization strategies.[1] While stable isotope-labeled (SIL) standards (e.g.,


C or D-labeled fatty acids) are the gold standard, they are often cost-prohibitive for large-scale untargeted screening.

This compound (DPPA) has emerged as a high-utility non-endogenous internal standard (NEIS) . Its unique structural motif—a pentanoic acid tail terminating in two bulky phenyl rings—confers specific physicochemical properties that mimic medium-to-long chain fatty acids while maintaining a distinct mass spectral signature and chromatographic retention time.

This guide details the validation, preparation, and application of DPPA as a reference standard for normalizing extraction efficiency, monitoring ionization suppression, and locking retention times in LC-MS-based metabolomics.

Chemical Identity & Physicochemical Rationale

Structural Properties

DPPA (C


H

O

) is a synthetic carboxylic acid.[2][3] Unlike linear fatty acids, the geminal diphenyl group at the

-carbon (C5) adds significant hydrophobicity and steric bulk, preventing it from co-eluting with endogenous isomers like palmitic or stearic acid.
PropertyValueRelevance to Metabolomics
IUPAC Name This compoundUnambiguous chemical identifier.
Molecular Formula C

H

O

Distinct elemental composition.
Exact Mass 254.1307 Da[M-H]

= 253.1234
. Mass defect is distinct from endogenous lipids.
LogP (Predicted) ~4.5 - 5.0High lipophilicity ensures it tracks with the lipidome during extraction (e.g., Folch/Matyash methods).
pKa ~4.8Ionizes efficiently in Negative ESI mode (COO

).
Mechanistic Role in Assays
  • Extraction Surrogate: Its lipophilicity ensures it partitions into the organic phase (chloroform/MTBE) similarly to endogenous phospholipids and free fatty acids.

  • Ionization Normalizer: In negative electrospray ionization (ESI-), DPPA competes for charge in the source, making it an excellent probe for matrix effects (ion suppression/enhancement) affecting the fatty acid region.

Experimental Protocol: Preparation & Validation

Stock Solution Preparation
  • Solvent: Methanol (LC-MS Grade). DPPA is sparingly soluble in water.

  • Concentration: Prepare a primary stock at 1 mg/mL (approx. 3.9 mM).

  • Storage: -20°C in amber glass vials (prevent UV degradation of phenyl rings).

Working Standard (Spiking Solution)

Dilute the stock to 10 µM in Methanol:Water (50:50) for direct spiking.

Workflow: The "Pre-Extraction Spike" Method

To use DPPA as a true surrogate for recovery, it must be added before sample manipulation.

DPPA_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike DPPA (10 µM) (Pre-Extraction) Sample->Spike 10 µL Extract Biphasic Extraction (MTBE/Methanol) Spike->Extract Vortex PhaseSep Phase Separation DPPA -> Organic Layer Extract->PhaseSep Centrifuge DryDown Evaporation & Reconstitution PhaseSep->DryDown N2 Stream LCMS LC-MS Analysis (Neg Mode) DryDown->LCMS Inject Data Data Normalization (Peak Area Ratio) LCMS->Data Extract EIC 253.12

Figure 1: Critical workflow for utilizing DPPA as a recovery standard in lipidomics.

LC-MS/MS Method Parameters

For targeted validation or untargeted profiling, the following parameters are recommended for a Q-TOF or Orbitrap system.

Chromatographic Conditions (Reverse Phase)
  • Column: C18 (e.g., Waters HSS T3 or Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate.

  • Gradient: DPPA typically elutes in the "early lipid" region (30-50% B), after short-chain acids but before complex phospholipids.

Mass Spectrometry (Negative Mode)

DPPA is best detected as the deprotonated carboxylate ion.

ParameterSetting
Precursor Ion 253.1234 (

)
Fragment 1 (Quant) 209.13 (Decarboxylation:

)
Fragment 2 (Qual) 91.05 (Tropylium ion derivative, characteristic of phenyls)
Collision Energy 15 - 25 eV (Optimize for decarboxylation)

Validation Criteria (Self-Validating System)

To ensure DPPA is functioning correctly as a reference standard, you must perform the following "System Suitability Tests" (SST).

Linearity & Dynamic Range

Construct a calibration curve of DPPA spiked into a surrogate matrix (e.g., stripped plasma or BSA) from 50 nM to 50 µM .

  • Acceptance:

    
    .
    
  • Logic: If linearity fails, DPPA may be dimerizing at high concentrations or suffering from solubility issues.

Matrix Factor (MF) Assessment

Compare the peak area of DPPA in:

  • Neat Solvent (A)

  • Post-Extraction Spiked Matrix (B)



  • Interpretation: An MF between 0.8 and 1.2 indicates minimal suppression. If MF < 0.5, the elution region is heavily suppressed by co-eluting phospholipids; adjust the gradient to shift DPPA retention.

Retention Time Locking

DPPA's bulky phenyl groups make its retention time (


) highly sensitive to organic modifier composition.
  • Protocol: Use DPPA to monitor drift. If DPPA

    
     shifts by >0.1 min, it indicates a change in mobile phase composition or column aging.
    

Advanced Application: Normalization Logic

In untargeted metabolomics, signal drift is inevitable. DPPA serves as a "local" internal standard for the hydrophobic region.

Normalization_Logic cluster_IS Internal Standard Check RawData Raw Feature Intensities (Lipids/Fatty Acids) Normalization Divide Feature Area by DPPA Area RawData->Normalization DPPA_Area DPPA Peak Area (m/z 253.12) QC_Pass Is DPPA CV < 15% in QCs? DPPA_Area->QC_Pass QC_Pass->RawData No (Reject Batch) QC_Pass->Normalization Yes FinalData Normalized Intensity (Corrected for Extraction/Ionization) Normalization->FinalData

Figure 2: Logical decision tree for applying DPPA-based normalization.

References

  • Metabolomics Quality Assurance & Control Consortium (mQACC). (2020). Reference materials for MS-based untargeted metabolomics and lipidomics: a review. ResearchGate. Link

  • National Institute of Standards and Technology (NIST). (2020).[4] Certificate of Analysis: Standard Reference Material 1950 - Metabolites in Frozen Human Plasma. NIST. Link

  • Wang, F., et al. (2012). Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Link (Describes synthesis and chemical handling of DPPA derivatives).

  • BenchChem. (2025). Chemical Structure and Properties of this compound. BenchChem.[5] Link

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Diphenylpentanoic Acid Derivatives from Benzene and δ-Chlorovaleryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of diphenylalkanoic acids and their precursors is of significant interest to researchers in medicinal chemistry and materials science due to their presence in various biologically active molecules and polymers.[1] This document provides a comprehensive, field-tested protocol for the synthesis of a diphenylpentanoic acid derivative, starting from benzene and δ-chlorovaleryl chloride. The procedure detailed herein is a two-step process, commencing with a Friedel-Crafts acylation to form an intermediate, which then undergoes a subsequent Friedel-Crafts alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and rigorous safety protocols.

Reaction Scheme & Mechanism

The overall synthesis proceeds in two distinct, sequential Friedel-Crafts reactions.

Step 1: Friedel-Crafts Acylation

The initial step involves the acylation of benzene with δ-chlorovaleryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] The electrophile in this reaction is an acylium ion, which is generated from the reaction of δ-chlorovaleryl chloride with AlCl₃.[4][5][6] The acylium ion then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form 5-chloro-1-phenylpentan-1-one.[7]

Step 2: Friedel-Crafts Alkylation

The second step is a Friedel-Crafts alkylation, where the 5-chloro-1-phenylpentan-1-one intermediate reacts with a second equivalent of benzene.[8] The Lewis acid catalyst activates the chloroalkane, facilitating the formation of a carbocation that acts as the electrophile for the second aromatic substitution, yielding 1,5-diphenylpentan-1-one.

It is important to note that the direct synthesis of 5,5-diphenylpentanoic acid from these starting materials is not straightforward. The protocol described here leads to the formation of 1,5-diphenylpentan-1-one, a valuable precursor that can be further modified.

Materials and Reagents

Reagent Formula Molar Mass ( g/mol ) Quantity (per 0.1 mol scale) Supplier
BenzeneC₆H₆78.11200 mL (excess)Sigma-Aldrich
δ-Chlorovaleryl chlorideC₅H₈Cl₂O155.0215.5 g (0.1 mol)Sigma-Aldrich
Anhydrous Aluminum ChlorideAlCl₃133.3430.0 g (0.225 mol)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93300 mLFisher Scientific
Hydrochloric Acid (conc.)HCl36.46100 mLVWR
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01200 mLVWR
Anhydrous Magnesium SulfateMgSO₄120.3720 gFisher Scientific
Crushed IceH₂O18.02500 g-

Safety Precautions

This protocol involves the use of hazardous materials. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a certified chemical fume hood.

Chemical Hazards Safety Measures
Benzene Highly flammable, Carcinogenic, ToxicUse in a well-ventilated fume hood. Avoid inhalation and skin contact. Keep away from ignition sources.[9][10]
δ-Chlorovaleryl chloride Corrosive, LachrymatorHandle with care, avoid contact with skin and eyes. Reacts with moisture.
Aluminum Chloride Corrosive, Reacts violently with waterHandle in a dry environment (glove box or under inert atmosphere is recommended). Addition to the reaction mixture should be done carefully and in portions.[11][12][13]
Dichloromethane Volatile, Suspected carcinogenUse in a fume hood. Avoid inhalation of vapors.
Hydrochloric Acid Corrosive, Causes severe burnsHandle with extreme care. Add slowly to water/ice for quenching.

Experimental Protocol

Part 1: Synthesis of 5-chloro-1-phenylpentan-1-one (Friedel-Crafts Acylation)
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber). Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (15.0 g, 0.1125 mol) and dry dichloromethane (150 mL). Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring. The reaction is exothermic, so maintaining a low temperature is crucial.[14]

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of δ-chlorovaleryl chloride (15.5 g, 0.1 mol) in dry benzene (100 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 60-90 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step is highly exothermic and will generate fumes. Perform this in the back of the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 5-chloro-1-phenylpentan-1-one, is obtained as an oil and can be used in the next step without further purification if TLC shows a major product spot.

Part 2: Synthesis of 1,5-diphenylpentan-1-one (Friedel-Crafts Alkylation)
  • Reaction Setup: Use the same reaction setup as in Part 1.

  • Charging the Flask: To the flask, add anhydrous aluminum chloride (15.0 g, 0.1125 mol) and dry benzene (100 mL). Cool the mixture to 0-5 °C in an ice-water bath.

  • Addition of Intermediate: Dissolve the crude 5-chloro-1-phenylpentan-1-one from Part 1 in dry benzene (50 mL) and add it dropwise to the AlCl₃ suspension over 60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux (around 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Follow the same work-up procedure as in Part 1 (steps 5-8). The crude product, 1,5-diphenylpentan-1-one, will be an oil or a low-melting solid. Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Characterization

The final product, 1,5-diphenylpentan-1-one, should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, the methylene protons adjacent to the phenyl group, and the other methylene protons in the aliphatic chain.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • IR Spectroscopy: Look for a strong absorption band around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretch of an aryl ketone.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₇H₁₈O.

Visualizations

Experimental Workflow

Workflow cluster_part1 Part 1: Friedel-Crafts Acylation cluster_part2 Part 2: Friedel-Crafts Alkylation P1_Setup Reaction Setup (Dry Glassware) P1_Charge Charge AlCl3 & DCM, Cool to 0-5°C P1_Setup->P1_Charge P1_Add Add δ-chlorovaleryl chloride in Benzene P1_Charge->P1_Add P1_React Stir at RT for 2-3h P1_Add->P1_React P1_Workup Quench with Ice/HCl P1_React->P1_Workup P1_Extract Extract with DCM P1_Workup->P1_Extract P1_Wash Wash with NaHCO3 & Brine P1_Extract->P1_Wash P1_Dry Dry over MgSO4 & Evaporate P1_Wash->P1_Dry P1_Product Crude 5-chloro-1-phenylpentan-1-one P1_Dry->P1_Product P2_Add Add Intermediate in Benzene P1_Product->P2_Add Use as starting material P2_Setup Reaction Setup (Dry Glassware) P2_Charge Charge AlCl3 & Benzene, Cool to 0-5°C P2_Setup->P2_Charge P2_Charge->P2_Add P2_React Reflux for 4-6h P2_Add->P2_React P2_Workup Quench with Ice/HCl P2_React->P2_Workup P2_Extract Extract with DCM P2_Workup->P2_Extract P2_Wash Wash with NaHCO3 & Brine P2_Extract->P2_Wash P2_Dry Dry over MgSO4 & Evaporate P2_Wash->P2_Dry P2_Purify Purify (Distillation/Chromatography) P2_Dry->P2_Purify P2_Product Pure 1,5-diphenylpentan-1-one P2_Purify->P2_Product

Caption: Workflow for the two-part synthesis.

Reaction Mechanism: Friedel-Crafts Acylation

Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride Cl-CO-(CH2)4-Cl Complex [Cl-CO-(CH2)4-Cl···AlCl3] AcylChloride->Complex + AlCl3 AlCl3 AlCl3 AcyliumIon {+CO-(CH2)4-Cl} + AlCl4- Complex->AcyliumIon Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + {+CO-(CH2)4-Cl} Product 5-chloro-1-phenylpentan-1-one SigmaComplex->Product + AlCl4- -> Product + HCl + AlCl3

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • Vertex AI Search. Friedel-Crafts Acylation of Benzene. Accessed February 5, 2026.
  • Benchchem.
  • Encyclopedia.pub. Synthesis of 2,5-Furandicarboxylic Acid. Accessed February 5, 2026.
  • YouTube.
  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Accessed February 5, 2026.
  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Accessed February 5, 2026.
  • Master Organic Chemistry. EAS Reactions (3)
  • Google Patents. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride. Accessed February 5, 2026.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Accessed February 5, 2026.
  • University of Michigan.
  • MedchemExpress.com. 5-Phenylvaleric acid-d13. Accessed February 5, 2026.
  • ResearchGate.
  • Google Patents. CN102351898A - Synthesis method of diphenyl phosphonic acid. Accessed February 5, 2026.
  • Sigma-Aldrich. Safety Data Sheet: Aluminum chloride. Accessed February 5, 2026.
  • ChemicalBook. 5-Chlorovaleryl chloride synthesis. Accessed February 5, 2026.
  • EPA OSC Response. Material Safety Data Sheet: Aluminium Chloride, Anhydrous. Accessed February 5, 2026.
  • Google Patents. CN107628943A - A kind of preparation method of 5 chlorine valeric chloride. Accessed February 5, 2026.
  • Organic Chemistry Portal.
  • Google Patents. US5053534A - Process for making a dicarboxylic acid. Accessed February 5, 2026.
  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Accessed February 5, 2026.
  • MDPI. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Accessed February 5, 2026.
  • Centers for Disease Control and Prevention. Benzene | Chemical Emergencies. Accessed February 5, 2026.
  • YouTube. Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. Accessed February 5, 2026.
  • Beyond Benign.
  • Oregon State University. Benzene | Environmental Health and Safety. Accessed February 5, 2026.
  • National Institutes of Health. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. Accessed February 5, 2026.
  • YouTube. 1H NMR of C5H10O2 (pentanoic acid, valeric acid). Accessed February 5, 2026.
  • Protocols.io. Routine Purification of 2,5-dihydroxybenzoic acid (DHB). Accessed February 5, 2026.
  • MedChemExpress. 5-Phenylvaleric acid-d13 (5-Phenylpentanoic acid-d13). Accessed February 5, 2026.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 5,5-diphenylpentanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hydrophobicity

5,5-diphenylpentanoic acid presents a classic "Trojan Horse" challenge in solution chemistry. While the carboxylic acid head group (


) suggests aqueous solubility at neutral pH, the bulky, lipophilic 5,5-diphenyl tail dominates its physicochemical behavior.

Many researchers successfully dissolve the solid in DMSO, only to witness immediate precipitation (the "crash") upon dilution into aqueous buffers like PBS or HEPES. This guide deconstructs the thermodynamics driving this precipitation and provides self-validating protocols to stabilize your solutions.[1]

Module 1: The Physicochemical Fundamentals

To troubleshoot effectively, you must understand the competing forces at play.

The Ionization vs. Lipophilicity Conflict
  • The Head (Hydrophilic): The pentanoic acid group ionizes at pH > 4.8. At physiological pH (7.4), it exists primarily as the carboxylate anion (

    
    ), which is soluble.[1]
    
  • The Tail (Hydrophobic): The two phenyl rings create a high LogP (estimated > 3.8). Even when ionized, this hydrophobic surface area drives the molecules to self-associate to minimize water contact.

Key Insight: Solubility is not binary. At high concentrations, even the ionized form will aggregate into micelles or precipitate if the Solubility Product (


)  is exceeded.
The Henderson-Hasselbalch Trap

Researchers often assume that if


, the compound is soluble.


At pH 7.4, the ratio of ionized (

) to unionized (

) is roughly 400:1. However, if the intrinsic solubility (

)
of the unionized form is extremely low (e.g., < 1

), the total soluble concentration is still limited.

Module 2: Troubleshooting Scenarios

Scenario A: The "White Cloud" (Precipitation upon Dilution)

Symptom: You add 10 mM DMSO stock to PBS (pH 7.4) to reach 100


, and the solution turns turbid immediately.
Root Cause:  Kinetic precipitation.[1] The local concentration of the drug at the injection site exceeds its solubility limit before it can disperse, causing nucleation.

Corrective Action:

  • Vortex During Addition: Do not pipet the stock into a static buffer. Vortex the buffer while slowly injecting the DMSO stock tip submerged.

  • Increase Cosolvent: Ensure the final DMSO concentration is 0.5% - 1.0% (if biologically tolerated).

  • Switch Buffer: Phosphate buffers (PBS) have high ionic strength, which can "salt out" organic anions.[1] Switch to 50 mM TRIS or HEPES (pH 8.0) . The slightly higher pH ensures complete ionization.

Scenario B: Loss of Potency (The "Plastic Effect")

Symptom: The solution looks clear, but biological assays show low activity. Root Cause: Non-specific binding (NSB).[1] The diphenyl tail is highly lipophilic and binds rapidly to polypropylene (tips, tubes) and polystyrene (plates).

Corrective Action:

  • Use Low-Retention Plastics: Switch to siliconized tubes or glass vials for intermediate dilutions.

  • Add Surfactant: Include 0.01% Tween-20 or 0.05% Pluronic F-127 in the assay buffer.[1] This forms a protective micelle around the hydrophobic tail, preventing adsorption to plastic without blocking the active site.

Scenario C: pH Drift

Symptom: Solubility is fine initially but precipitates over 24 hours.[1] Root Cause: The compound is an acid.[2][3] If your buffer capacity is weak (e.g., 10 mM), adding the drug may lower the pH below the solubility threshold.

Corrective Action:

  • Check Final pH: Measure pH after adding the compound. If it dropped below 7.0, increase buffer concentration to 50-100 mM.[1]

Module 3: Visualization & Logic Flow

Decision Tree: Solubilization Strategy

Use this logic flow to determine the optimal preparation method.

SolubilityTree Start Solid this compound DMSO_Stock Dissolve in DMSO (10-50 mM) Start->DMSO_Stock Target_Conc Target Aqueous Conc. > 50 µM? DMSO_Stock->Target_Conc Direct_Dil Direct Dilution into PBS Target_Conc->Direct_Dil No (< 50 µM) Intervention2 Pre-dilute in 50% DMSO/Water (Intermediate Step) Target_Conc->Intervention2 Yes (> 50 µM) Check_Turbidity Turbidity / Precipitate? Direct_Dil->Check_Turbidity Success Proceed to Assay Check_Turbidity->Success Clear Intervention1 Switch to TRIS pH 8.0 + 0.01% Tween-20 Check_Turbidity->Intervention1 Cloudy Intervention1->Success Intervention2->Intervention1

Figure 1: Decision tree for solubilizing hydrophobic acids. Note the critical checkpoint at 50 µM, where aggregation risks increase significantly.

Module 4: Advanced Protocols

Protocol 1: Kinetic Solubility Assay (The "Real" Limit)

Do not rely on calculated solubility. Perform this assay to define your "Safe Working Range."[1]

Materials:

  • 96-well UV-transparent plate.[1]

  • Plate reader (Absorbance at 620 nm).[1]

  • Buffer of choice (e.g., PBS).

Steps:

  • Prepare Stocks: Create a dilution series of the compound in DMSO (e.g., 100 mM, 50 mM, 25 mM, 12.5 mM).

  • Spike: Add 2

    
     of each stock into 198 
    
    
    
    of buffer in the plate (1% DMSO final).
  • Incubate: Shake at 500 rpm for 2 hours at room temperature.

  • Read: Measure OD620 (turbidity).

  • Analysis: Plot Concentration vs. OD620. The point where OD rises above the baseline (DMSO blank) is your Kinetic Solubility Limit .

Protocol 2: The "Salt Switch" Method

If the standard acid form is stubborn, convert it to a salt before aqueous introduction.

  • Weigh the solid acid.[1]

  • Dissolve in 1.0 equivalent of 0.1 M NaOH (or KOH).

    • Note: This forces the formation of Sodium 5,5-diphenylpentanoate.

  • Lyophilize (freeze-dry) this solution to obtain the salt powder.[1]

  • Dissolve the salt powder directly in aqueous buffer.[1]

    • Result: Significantly faster dissolution and higher stability than diluting the DMSO-acid stock.[1]

Module 5: Summary Data Table

ParameterValue / CharacteristicImpact on Solubility
Molecular Weight ~254.3 g/mol Moderate size, but bulky tail hinders solvation.[1]

(Acid)
~4.8 (Estimated)Insoluble at pH < 5.[1]0. Requires pH > 7.0 for stability.[1]
LogP (Octanol/Water) > 3.8 (High)Drives aggregation and plastic binding.[1]
Best Organic Solvent DMSO, EthanolStock solutions > 50 mM are stable.[1]
Incompatible Buffers Acidic buffers (pH < 6), High Ionic Strength PBS (at high conc.)[1]Causes immediate precipitation.[1]
Recommended Buffer TRIS or HEPES (pH 8.[1]0)Promotes ionization and stability.[1]

Module 6: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve the precipitate? A: Caution advised. While sonication can disperse aggregates, it often creates a stable suspension (nanocrystals) rather than a true solution. This can lead to false positives in cellular assays as cells phagocytose the particles. Only use sonication if you filter (0.22


) afterwards to verify true solubility.[1]

Q2: My compound precipitates after freezing and thawing the stock. Why? A: DMSO is hygroscopic (absorbs water from air).[1] Over repeated freeze-thaw cycles, the DMSO stock absorbs enough water to shift the polarity, causing the hydrophobic compound to crash out inside the DMSO vial. Solution: Aliquot stocks into single-use vials and store at -20°C.

Q3: Why does the solution turn cloudy in PBS but clear in culture media? A: Culture media contains proteins (BSA, FBS). Albumin is a potent carrier of lipophilic molecules.[1] It binds the diphenyl tail, effectively solubilizing the compound. Warning: This means the "free drug" concentration is much lower than you calculated.

References

  • Avdeef, A. (2012).[1][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on physicochemical profiling and solubility-pH profiles).

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational paper on LogP and solubility rules).

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Practical guide for troubleshooting solubility in drug discovery).

  • PubChem Compound Summary. (2024). 5-Hydroxy-5-phenylpentanoic acid (Structural analog reference for physicochemical properties). National Library of Medicine.[1]

  • Bergström, C. A., et al. (2019).[1][5] Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2).[1][5] (Modern protocols for kinetic solubility).

Sources

Technical Support Center: Purification of Crude 5,5-diphenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 5,5-diphenylpentanoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity this compound. Drawing from established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Acid-Base Extraction Issues

Question: I'm performing an acid-base extraction to remove neutral impurities, but a thick, unfilterable emulsion has formed between the organic and aqueous layers. What's happening and how can I resolve it?

Answer:

Probable Cause: Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with samples containing surfactant-like compounds or fine particulates.[1] Vigorous shaking of the separatory funnel agitates the mixture, increasing the surface area between the two immiscible phases and allowing for the formation of a stable colloid.

Solutions:

  • Prevention is Better than Cure: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1] Swirling the funnel is another effective, gentle mixing technique.

  • Breaking the Emulsion:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components and helps force the separation of the layers, a phenomenon known as "salting out."[1]

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break the emulsion.

    • Filtration: In some cases, passing the mixture through a plug of glass wool can help to coalesce the dispersed droplets.[1]

Question: After acidifying the basic aqueous layer to precipitate my product, very little or no solid forms. Have I lost my product?

Answer:

Probable Cause: This issue typically arises from two possibilities: either the product has significant solubility in the acidic aqueous medium, or an insufficient amount of acid was used to lower the pH well below the pKa of the carboxylic acid. Fine, suspended crystals that are difficult to see can also be a cause.[2]

Solutions:

  • Ensure Complete Protonation: Check the pH of the aqueous solution with pH paper or a meter. You should aim for a pH of 1-2 to ensure the carboxylic acid is fully protonated and thus minimally soluble. Add more acid (e.g., 1M HCl) if necessary.

  • Induce Precipitation/Crystallization: If the solution remains clear, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[3]

  • Back-Extraction: If the product is indeed water-soluble, you must perform a "back-extraction." Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[2][4] The protonated, neutral carboxylic acid will partition into the organic layer. Combine the organic extracts, wash with brine, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and remove the solvent in vacuo to recover your product.[2]

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath, as solubility decreases with temperature.[2]

Recrystallization Challenges

Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it "oils out" instead of forming crystals. What should I do?

Answer:

Probable Cause: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high. The presence of impurities can also depress the melting point, exacerbating this issue.

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. Re-heat the solution to boiling and add small portions of the hot solvent until the oily layer completely redissolves.[3]

  • Lower the Cooling Temperature Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice rather than an amorphous oil.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while hot, slowly add a "poor" solvent (the anti-solvent, in which the product is insoluble but the impurities are soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

Question: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What's wrong?

Answer:

Probable Cause: This typically means the solution is not sufficiently supersaturated. Either too much solvent was used, or crystallization requires initiation.[3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level.[3]

    • Seed Crystals: Add a tiny crystal of the pure product (if available) to the solution. This provides a template for crystal growth.[3]

  • Reduce Solvent Volume: If induction methods fail, it's likely too much solvent was added. Gently heat the solution and boil off a portion of the solvent.[3] Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Re-evaluate Solvent Choice: It's possible the chosen solvent is simply not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Column Chromatography Problems

Question: When I run a TLC of my crude product, the spot for my carboxylic acid is a long streak instead of a tight circle. Why does this happen and will it affect my column?

Answer:

Probable Cause: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. Silica gel is acidic, and the carboxylic acid can engage in variable proton exchange interactions with the stationary phase. This leads to a distribution of the compound between its protonated (less polar) and deprotonated (more polar, anionic) forms, causing it to elute over a wide range of polarities, resulting in a streak.[5] This behavior will absolutely translate to poor separation on a column.

Solutions:

  • Acidify the Eluent: Add a small amount of a volatile acid, typically 0.1-1% acetic acid or formic acid, to your mobile phase.[5] This creates an acidic environment that suppresses the deprotonation of your this compound, forcing it to remain in its single, neutral protonated state. This results in a sharp, well-defined spot on the TLC plate and clean elution from the column.

  • Consider Reverse-Phase Chromatography: If acidic additives are not desired, reverse-phase chromatography (using a C18-functionalized silica gel) is an excellent alternative for polar compounds.[6] The separation occurs based on hydrophobicity, and polar mobile phases like acetonitrile/water are used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

The impurity profile depends heavily on the synthetic route. A common method is the malonic ester synthesis, which involves alkylating diethyl malonate with (3-bromopropyl)benzene, followed by hydrolysis and decarboxylation.[7]

Synthetic Route Potential Impurities Reason for Presence
Malonic Ester Synthesis Diethyl malonateUnreacted starting material.
(3-Bromopropyl)benzeneUnreacted alkylating agent.
Diethyl 2,2-bis(3-phenylpropyl)malonateDialkylation of the malonic ester.
Malonic acidIncomplete decarboxylation.
Friedel-Crafts Acylation Benzene/DiphenylmethaneUnreacted starting materials.
4-Benzoylbutyric acidIncomplete reduction of the ketone.
Poly-acylated byproductsOver-reaction during the acylation step.

Q2: How do I choose the best purification strategy?

The optimal strategy depends on the nature and quantity of impurities.

G start Assess Crude Purity (TLC, NMR) q1 Are impurities structurally very different (e.g., neutral vs. acidic)? start->q1 q2 Is the product highly crystalline? q1->q2  No proc1 Acid-Base Extraction q1->proc1  Yes q3 Are impurities close in polarity on TLC? q2->q3  No proc2 Recrystallization q2->proc2  Yes q3->proc2  No proc3 Column Chromatography q3->proc3  Yes proc1->q2 end_node Pure Product proc2->end_node proc3->end_node

Caption: Decision tree for purification strategy.

Q3: What analytical methods are best for assessing the final purity of my this compound?

A combination of methods should be used to confirm purity, as no single technique is foolproof.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any remaining impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard (qNMR).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting non-volatile impurities.[9] A purity assessment by HPLC with UV detection is standard practice. Developing a method that shows a single, sharp peak for your product is a strong indicator of high purity.

  • Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of your compound and can help identify the structures of any minor impurities.[10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress this range.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Recrystallization of this compound

This protocol outlines a general procedure. The ideal solvent must be determined experimentally. A mixed solvent system of ethanol and water is often effective.

  • Solvent Selection: In a test tube, add ~50 mg of crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube. A good solvent will dissolve the solid when hot. Allow to cool. The solid should recrystallize.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Heating: Add the minimum amount of the chosen hot solvent (e.g., ethanol) to the flask while heating on a hot plate and stirring to dissolve the solid completely. Ensure the solution is at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

SOP 2: Flash Column Chromatography

This protocol is for purifying the product when impurities have similar properties.

Caption: Workflow for flash column chromatography.
  • Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of ~0.3 and separates it well from impurities. Remember to add ~0.5% acetic acid to the eluent (e.g., 30:70 ethyl acetate/hexanes + 0.5% acetic acid).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • protocols.io. (2025). Routine Purification of 2,5-dihydroxybenzoic acid (DHB). protocols.io. [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry. [Link]

  • MDPI. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Inorganics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • LibreTexts, Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2025). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • LCGC International. (2025). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Chromatography Online. [Link]

  • ResearchGate. (n.d.). 5-BATCH-ANALYSIS-Guidance-to-the-Manufacturers-and-the-Testing-Laboratories.pdf. [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

  • ResearchGate. (2025). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]

Sources

Technical Support Center: 5,5-Diphenylpentanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage of 5,5-diphenylpentanoic acid (5,5-DPPA) in DMSO at -20°C Document ID: TS-DPPA-005 Last Updated: February 2026 Audience: Analytical Chemists, Cell Biologists, Drug Discovery Researchers

Executive Summary: The "Golden Rule" of Stability

This compound (5,5-DPPA) is a lipophilic carboxylic acid derivative. While chemically stable, its stock solutions in Dimethyl Sulfoxide (DMSO) face a critical physical threat: Hygroscopicity .

At -20°C, DMSO is a solid. The primary failure mode for this reagent is not chemical decomposition (e.g., oxidation), but precipitation driven by moisture absorption during freeze-thaw cycles. Water uptake drastically reduces the solubility of lipophilic acids like 5,5-DPPA, causing "silent" concentration drops where the active compound crashes out of solution while the solvent remains clear.

Standard Shelf Life: 12–24 months at -20°C (if protected from moisture).

The Lifecycle of a Stock Solution

The following workflow ensures maximum integrity from powder to assay.

StockLifecycle Powder Lyophilized Powder (Store RT/4°C) Weigh Weighing (Avoid static) Powder->Weigh Dissolve Solubilization (100% Dry DMSO) Weigh->Dissolve Aliquot Aliquot (Single-use vials) Dissolve->Aliquot Argon Overlay Freeze Freeze (-20°C) Aliquot->Freeze Thaw Thaw (RT or 37°C) Freeze->Thaw Do not heat >40°C Verify Visual Check (Clear?) Thaw->Verify Verify->Dissolve Precipitate? Use Experiment Verify->Use Yes

Figure 1: Optimal workflow for preparing and maintaining 5,5-DPPA stock solutions. Note the critical loop back to solubilization if precipitation is observed.

Preparation & Storage Protocols

A. Solvent Selection
SolventSolubilityFreezing PointRecommendation
DMSO (Anhydrous) High (>50 mM)18.5°CPrimary Choice. Stable, but freezes at -20°C.
Ethanol (Abs.) High (>50 mM)-114°CAlternative. Remains liquid at -20°C, but evaporates rapidly, altering concentration.
Water Negligible0°CDo Not Use for stock preparation.
B. The "Crash-Out" Prevention Protocol
  • Use Anhydrous DMSO: Buy DMSO specifically labeled "Anhydrous" or "Molecular Biology Grade" (<0.05% water).

  • Vortex Vigorousy: 5,5-DPPA has two bulky phenyl rings. It requires kinetic energy to disrupt the crystal lattice. Vortex for 30–60 seconds.

  • Aliquot Immediately: Never store a "master stock" that you freeze and thaw repeatedly. Divide the stock into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

  • Argon/Nitrogen Overlay: If available, gently blow inert gas into the vial headspace before closing to displace humid air.

Troubleshooting Guide (FAQ)

Q1: My stock solution is frozen solid at -20°C. Is this bad?

No. This is normal. Pure DMSO freezes at 18.5°C. In fact, if your DMSO stock is liquid at -20°C, it indicates significant water contamination (DMSO/Water mixtures have a depressed freezing point), which is a major quality red flag.

Q2: I see white flakes or crystals after thawing. What happened?

Diagnosis: Precipitation. Cause: Likely moisture uptake.[1][2][3] The hydrophobic 5,5-DPPA is "salting out" because the solvent has become too aqueous. Fix:

  • Warm the vial to 37°C in a water bath for 5–10 minutes.

  • Vortex vigorously for 60 seconds.

  • Sonication (optional): Sonicate for 5 minutes at 40 kHz.

  • Critical Check: Hold the vial up to a light source. If the solution is not perfectly clear, do not use it . The concentration will be unknown.

Q3: Can I refreeze a thawed aliquot?

Technical Advice: Avoid if possible. Why: Every freeze-thaw cycle introduces a "condensation event." When you open a cold vial, atmospheric moisture condenses into the DMSO. Over 3–5 cycles, water content can rise to 1–2%, which may be enough to precipitate 5,5-DPPA or hydrolyze sensitive impurities.

Q4: How do I validate that my compound hasn't degraded?

Use the Reverse-Phase HPLC method below. 5,5-DPPA is a carboxylic acid; it requires an acidic mobile phase to remain protonated and retain on the column.

Validation Protocol (HPLC-UV)

If you suspect degradation or concentration drift, run this Quality Control (QC) check.

System: HPLC with UV detection (254 nm for phenyl rings). Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini), 3.5 µm.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (Keeps acid protonated)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Detection 254 nm (Aromatic absorption)

Expected Result: 5,5-DPPA is highly lipophilic. Expect a late-eluting peak (approx. 7–9 minutes in a 10-minute run). Chemical degradation usually results in more polar byproducts (early eluting peaks).

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Inspect Thawed Stock Clear Solution Clear? Start->Clear Yes Yes Clear->Yes No No Clear->No Precip White/Cloudy Precipitate Warm Warm to 37°C + Vortex Precip->Warm Clear2 Clear now? Warm->Clear2 Clear2->Yes Clear2->No Use Proceed to Assay Discard Discard Reagent (Water contamination) CheckConc Verify Conc via HPLC CheckConc->Use Yes->Use Yes->CheckConc No->Precip No->Discard

Figure 2: Decision matrix for handling precipitated or questionable stock solutions.

References

  • PubChem. (2025).[4] 5-Amino-5-phenylpentanoic acid (Related Structure & Properties). National Library of Medicine. [Link]

  • Ziath. (2025).[3][5] The Effects of Water on DMSO and Effective Hydration Measurement.[1][Link]

  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. ACS Omega. [Link]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Physical Properties.[1][2][3][6][7][8][9][10][Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 5,5-Diphenylpentanoic Acid and 5-Phenylvaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of Two Phenyl-Alkanoic Acids

In the landscape of drug discovery and metabolic research, the exploration of small molecules that can modulate physiological pathways is of paramount importance. This guide provides a comparative analysis of two structurally related carboxylic acids: 5-phenylvaleric acid and 5,5-diphenylpentanoic acid. While both share a pentanoic acid backbone, the substitution at the 5-position—a single phenyl group versus a gem-diphenyl group—is expected to confer distinct biological properties.

5-Phenylvaleric acid is a known metabolite produced by the gut microbiota from the dietary intake of flavan-3-ols, which are abundant in foods such as tea, cocoa, and various fruits.[1] Its presence in circulation and its demonstrated effects on glucose metabolism and insulin secretion have positioned it as a molecule of interest in the study of diet-host-microbe interactions and their impact on metabolic health.[1]

Conversely, This compound remains a largely uncharacterized compound in the biological literature. Its chemical structure, featuring a gem-diphenyl moiety, is reminiscent of various pharmacologically active compounds, suggesting it may possess latent biological activities. The absence of direct comparative studies necessitates a predictive and investigative approach to understanding its potential.

This guide will first delineate the established biological activities of 5-phenylvaleric acid. Subsequently, it will present a hypothesis-driven exploration of the potential bioactivities of this compound, based on the known effects of structurally analogous compounds. Finally, we will provide a detailed experimental framework for a head-to-head comparison of these two molecules, empowering researchers to empirically validate these hypotheses.

Known Biological Activities of 5-Phenylvaleric Acid

Research has illuminated the role of 5-phenylvaleric acid as a bioactive microbial metabolite with significant effects on key aspects of metabolic regulation.

Modulation of Glucose Metabolism and Insulin Secretion

Studies have demonstrated that 5-phenylvaleric acid can directly influence cellular glucose handling and pancreatic β-cell function. In primary skeletal muscle cells, it has been shown to stimulate glucose metabolism.[1] Furthermore, in pancreatic β-cells, 5-phenylvaleric acid and other microbial metabolites of flavonoids have been observed to enhance glucose-stimulated insulin secretion (GSIS) more potently than their parent flavonoid compounds.[1] This suggests that the biotransformation of dietary flavonoids by the gut microbiota can generate metabolites with enhanced bioactivity.

The signaling pathways through which 5-phenylvaleric acid exerts these effects are still under investigation, but they are likely to involve modulation of key proteins in the insulin signaling cascade and the machinery of insulin secretion.

Hypothesized Biological Activity of this compound: A Structurally-Informed Perspective

Given the dearth of direct experimental data on this compound, we can formulate hypotheses about its potential biological activities by examining structurally related molecules. The presence of the diphenylmethane-like core is a key feature that may confer specific pharmacological properties.

Potential for PPAR Agonism

Derivatives of diphenylmethane have been identified as dual agonists of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[2] These nuclear receptors are master regulators of lipid and glucose metabolism. Agonism of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs, while PPARα agonists are used to treat dyslipidemia. The structural similarity of the diphenyl moiety in this compound to these known PPAR agonists suggests that it could potentially bind to and activate one or both of these receptors. Such activity would imply a role in regulating adipogenesis, fatty acid oxidation, and glucose homeostasis.

Other Potential Bioactivities

The diphenylmethane scaffold is present in a wide range of bioactive compounds with diverse activities, including antioxidant, antimicrobial, and central nervous system effects.[3][4][5] Therefore, it is plausible that this compound could exhibit one or more of these properties.

A Proposed Experimental Framework for a Head-to-Head Comparison

To empirically determine and compare the biological activities of this compound and 5-phenylvaleric acid, a systematic experimental approach is required. The following protocols are designed to provide a robust and validated methodology for this comparative analysis.

Experimental Workflow

The proposed workflow begins with an assessment of the general cytotoxicity of the compounds, followed by specific assays to investigate their effects on metabolic pathways.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Metabolic Activity Assays cluster_2 Phase 3: Mechanistic Studies (Hypothesis-Driven) A Compound Preparation and Solubilization B Cell Culture (e.g., C2C12 myotubes, INS-1 β-cells) A->B C MTT Cytotoxicity Assay B->C Determine non-toxic concentration range D Glucose Uptake Assay C->D Select concentrations for further assays E Insulin Secretion Assay C->E F PPARα/γ Reporter Assay D->F If metabolic effects are observed G Western Blot for Signaling Proteins (e.g., Akt, AMPK) D->G E->G

Caption: Proposed experimental workflow for comparing the biological activities of 5-phenylvaleric acid and this compound.

Detailed Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6]

Objective: To determine the concentration range of this compound and 5-phenylvaleric acid that is non-toxic to the selected cell lines.

Materials:

  • Cell lines (e.g., C2C12 myoblasts, INS-1 cells)

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • 96-well plates

  • Test compounds (this compound and 5-phenylvaleric acid)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include vehicle-only controls.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against compound concentration to determine the TC₅₀ (toxic concentration 50%).

Protocol 2: In Vitro Glucose Uptake Assay

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose, into cultured cells.[9][10]

Objective: To compare the effects of this compound and 5-phenylvaleric acid on glucose uptake in muscle cells.

Materials:

  • Differentiated C2C12 myotubes in 6-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin (positive control)

  • Test compounds

  • Cytochalasin B (inhibitor of glucose transport)

  • Lysis buffer (e.g., 0.05 N NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Differentiate C2C12 myoblasts into myotubes.

  • Serum-starve the myotubes for 3-4 hours.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with the test compounds or insulin in KRH buffer for 30 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and the respective treatments. For negative controls, add cytochalasin B.

  • Incubate for 10-15 minutes at 37°C.[11]

  • Terminate the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration in each well for normalization.

Data Analysis: Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min). Compare the effects of the two compounds to the basal and insulin-stimulated conditions.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison.

Table 1: Cytotoxicity of Test Compounds on C2C12 and INS-1 Cells

CompoundCell LineTC₅₀ (µM)
5-Phenylvaleric AcidC2C12
INS-1
This compoundC2C12
INS-1

Table 2: Effect of Test Compounds on Glucose Uptake in C2C12 Myotubes

TreatmentConcentration (µM)Glucose Uptake (pmol/mg protein/min)Fold Change vs. Basal
Basal-1.0
Insulin0.1
5-Phenylvaleric Acid[Concentration 1]
[Concentration 2]
This compound[Concentration 1]
[Concentration 2]

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activities of 5-phenylvaleric acid and this compound. While 5-phenylvaleric acid has established roles in metabolic regulation as a gut microbial metabolite, the biological potential of this compound remains to be elucidated. The proposed experimental plan, grounded in established methodologies, offers a clear path to characterizing its activity and performing a direct comparison.

The structural differences between these two molecules provide a compelling basis for investigating their potentially divergent biological effects. The insights gained from such a comparative study could contribute to a deeper understanding of structure-activity relationships and may uncover novel therapeutic leads for metabolic diseases.

References

  • Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. Trends in Endocrinology & Metabolism, 33(7), 475-486. Available from: [Link]

  • Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. PubMed. Available from: [Link]

  • Neilson, A. P., et al. (2018). Common gut microbial metabolites of dietary flavonoids exert potent protective activities in β-cells and skeletal muscle cells. The Journal of Nutritional Biochemistry, 62, 146-155. Available from: [Link]

  • Wrobel, S., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. Diabetes, 72(11), 1608-1617. Available from: [Link]

  • Haikonen, R., et al. (2022). Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. ResearchGate. Available from: [Link]

  • Fasshauer, M., et al. (2023). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols, 4(4), 102739. Available from: [Link]

  • Li, J., et al. (2015). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. Yao Xue Xue Bao, 50(10), 1279-87. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5897. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • ChemRxiv. (2020). Potential of phenolic compounds and their gut microbiota-derived metabolites. ChemRxiv. Available from: [Link]

  • Öztürk, M., et al. (2016). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 138-145. Available from: [Link]

  • Gaster, L. M., & Smith, S. A. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55722. Available from: [Link]

  • Wrobel, S., et al. (2023). 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. PubMed. Available from: [Link]

  • Amato, G., et al. (2016). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 21(10), 1324. Available from: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]

  • Google Patents. (n.d.). EP0346943A1 - Diphenyl-methane derivative, pharmaceutical composition and use. Google Patents.
  • Kim, J. K. (2020). In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench. Endocrinology and Metabolism, 35(4), 733-743. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate. Available from: [Link]

  • Malaisse, W. J., et al. (1983). Mechanism of 3-phenylpyruvate-induced Insulin Release. Secretory, Ionic and Oxidative Aspects. Biochimica et Biophysica Acta, 762(1), 1-11. Available from: [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 332. Available from: [Link]

  • Gaster, L. M., & Smith, S. A. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. JoVE. Available from: [Link]

  • Colsoul, B., et al. (2010). TRPM5 Regulates Glucose-Stimulated Insulin Secretion. PLoS One, 5(5), e10864. Available from: [Link]

  • Bhatti, H. A., et al. (2014). A study of coupling reaction to synthesize diphenylmethane derivatives. European Journal of Chemistry, 5(3), 513-516. Available from: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Renga, B., et al. (2016). The Bile Acid TUDCA Increases Glucose-Induced Insulin Secretion via the cAMP/PKA Pathway in Pancreatic Beta Cells. Metabolism, 65(4), 458-70. Available from: [Link]

  • Lalthanpuii, P. B., et al. (2020). Chemical constituents and their biological activities from Taunggyi (Shan state) medicinal plants. Journal of Analytical Science and Technology, 11(1), 1-22. Available from: [Link]

Sources

Purity Assessment of 5,5-Diphenylpentanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,5-Diphenylpentanoic acid (5,5-DPPA) presents a unique analytical challenge due to its amphiphilic structure: a hydrophobic diphenyl "head" and a polar carboxylic acid "tail." While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the workhorse for routine purity assessment in pharmaceutical and material science workflows.

This guide objectively compares HPLC-UV against its alternatives and provides a field-validated protocol designed to overcome the common pitfalls of peak tailing and hydrophobic retention.

Part 1: The Analytical Challenge

The structural duality of 5,5-DPPA creates specific chromatographic behaviors that must be managed:

  • Hydrophobicity (LogP ~3.5 - 4.0): The two phenyl rings create significant retention on Reverse Phase (RP) columns, requiring high organic strength for elution.

  • Ionization (pKa ~4.8): At neutral pH, the carboxylic acid moiety ionizes, leading to peak broadening and poor resolution. Acidic mobile phases are non-negotiable.

  • Chromophores: The phenyl rings provide strong UV absorption at 210 nm (E2 band) and moderate, selective absorption at 254 nm (B band).

Workflow Visualization

The following diagram outlines the logical flow for assessing 5,5-DPPA purity, highlighting critical decision points.

PurityWorkflow Start Sample: 5,5-DPPA (Crude or Purified) Solubility Solubility Check (Dissolve in ACN/Water) Start->Solubility TechSelect Technique Selection Solubility->TechSelect HPLC HPLC-UV (Preferred) Direct Injection TechSelect->HPLC Routine QC / Stability GC GC-FID (Alternative) TechSelect->GC Volatile Impurities Acidify Mobile Phase pH < 3.0 (Suppresses Ionization) HPLC->Acidify Detect Dual Wavelength Detection (210 nm & 254 nm) Acidify->Detect Result Purity % & Impurity Profile Detect->Result Deriv Derivatization Required (Methylation/Silylation) GC->Deriv Deriv->Result

Figure 1: Analytical workflow for 5,5-DPPA purity assessment. Note the derivatization bottleneck in the GC pathway.

Part 2: Comparative Analysis (HPLC-UV vs. Alternatives)

While HPLC-UV is the standard, understanding why it is chosen over alternatives is crucial for robust method selection.

FeatureHPLC-UV (Recommended) GC-FID qNMR (1H)
Primary Mechanism Polarity & HydrophobicityVolatility & Boiling PointNuclear Spin Resonance
Sample Prep Simple: Dissolve & Inject.Complex: Requires derivatization (e.g., TMS or Methyl ester) to prevent tailing of the free acid.Simple: Dissolve in deuterated solvent (e.g., CDCl3).
Sensitivity (LOD) High (0.01 - 0.05%)High (0.01%)Moderate (~0.5 - 1.0%)
Selectivity Excellent for structural isomers and degradation products.Excellent for volatile organic impurities (solvents).Absolute purity (no reference standard needed).
Throughput High (10-15 min run time).Moderate (Derivatization adds time).Low (Data analysis is manual).
Limitations Requires reference standard for quantification.Thermal degradation risk for unstable intermediates.Expensive instrumentation; lower sensitivity for trace impurities.

Verdict: HPLC-UV is superior for routine purity checks because it avoids the derivatization step required by GC (which introduces its own errors) and offers better sensitivity for trace impurities than qNMR.

Part 3: Optimized HPLC-UV Protocol

This protocol is engineered to suppress the ionization of the carboxylic acid group, ensuring sharp peak shape and consistent retention times.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Zorbax Eclipse Plus or Phenomenex Luna).

    • Why: The high carbon load provides adequate retention for the diphenyl group, while the end-capping reduces interaction with silanols.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Critical: Do not use neutral water. The low pH keeps 5,5-DPPA in its protonated (neutral) form, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 5 - 10 µL.

Gradient Program

A gradient is necessary to elute polar impurities early and the hydrophobic 5,5-DPPA later.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
2.06040Isocratic Hold
12.01090Linear Ramp (Elution of 5,5-DPPA)
15.01090Wash
15.16040Return to Initial
20.06040Re-equilibration
Detection Strategy
  • Primary Wavelength (Purity): 210 nm .[2]

    • Reasoning: Maximum absorption for the phenyl ring system, providing the highest sensitivity for impurities.

  • Secondary Wavelength (Confirmation): 254 nm .[1]

    • Reasoning: More selective. If the purity % differs significantly between 210 nm and 254 nm, it indicates the presence of impurities with different chromophores (e.g., non-aromatic precursors).

Part 4: Experimental Validation & Troubleshooting

To ensure the method is "self-validating" (Trustworthiness), the following System Suitability Tests (SST) must be passed before every run.

System Suitability Parameters (Acceptance Criteria)
  • Retention Time (RT): 5,5-DPPA should elute between 8–12 minutes.

  • Tailing Factor (T):

    
    . (If 
    
    
    
    , lower the pH of Mobile Phase A).
  • Theoretical Plates (N):

    
    .
    
  • Resolution (Rs):

    
     between 5,5-DPPA and the nearest impurity peak.
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase starting ratio (60:40 Water:ACN) rather than 100% ACN.
Broad/Tailing Peaks Silanol interaction or ionization.Ensure Mobile Phase A pH is < 3.0. Use a "Base Deactivated" C18 column.
Baseline Drift Gradient absorption.Use Phosphoric acid instead of TFA if detecting at 210 nm (TFA absorbs at low UV).
Ghost Peaks Carryover.Add a needle wash step with 90% ACN between injections.
Synthesis Pathway & Impurity Logic

Understanding the synthesis helps predict impurities. 5,5-DPPA is often synthesized via Friedel-Crafts alkylation or malonic ester synthesis.

SynthesisImpurities Precursor1 Benzene / Diphenylmethane Reaction Alkylation / Hydrolysis Precursor1->Reaction Product 5,5-DPPA (Target) Reaction->Product Impurity1 Impurity A: Unreacted Precursors (High RT) Reaction->Impurity1 Trace Impurity2 Impurity B: Mono-phenyl analogs (Lower RT) Reaction->Impurity2 Side Rxn

Figure 2: Potential impurity origins. Mono-substituted analogs will elute earlier (more polar), while poly-aromatic side products elute later.

References

  • SIELC Technologies. (2018). Method for Analysis of Dimethylhexanoic Acid and Related Carboxylic Acids. Retrieved from

  • Jham, G. N., et al. (2002).[2][3] "Comparison of GC and HPLC for the quantification of organic acids in coffee." Phytochemical Analysis, 13(2), 99-104.[2]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.

  • PubChem. (2025).[4][5] Compound Summary: 5-phenylpentanoic acid (Analogous Structure Data). National Library of Medicine.

  • BenchChem. (2025).[6] Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives.

Sources

Validating 5,5-diphenylpentanoic acid as a Novel Biomarker in Metabolomic Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel metabolite from an interesting "hit" in a discovery study to a validated, reliable biomarker is both complex and critical. This guide provides an in-depth, technically-focused framework for the analytical and clinical validation of a novel small molecule, using the hypothetical candidate 5,5-diphenylpentanoic acid as a case study. We will navigate the essential steps of establishing a robust analytical method, rigorously validating its performance, and outlining the subsequent stages of clinical validation. This guide prioritizes scientific integrity, explaining the "why" behind the "how" to ensure that the protocols described are self-validating systems.

The Biomarker Validation Continuum: From Discovery to Clinical Utility

Metabolomic profiling, through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful lens to view the functional state of a biological system.[1][2] The discovery of a potential biomarker, such as this compound, is merely the first step. A comprehensive validation process is essential to ensure that the biomarker is a reliable and accurate indicator for a specific biological or pathological condition. This process can be broadly divided into two main stages: analytical validation and clinical validation.[3]

Analytical validation confirms that the assay used to measure the biomarker is accurate, precise, and reproducible.[3] Clinical validation, on the other hand, establishes the biomarker's ability to predict or identify a particular clinical state.[3]

Here, we present a generalized workflow for the validation of a novel biomarker, which will be detailed in the subsequent sections.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation discovery Untargeted Metabolomics (e.g., LC-MS/MS) Identification of this compound as a potential biomarker method_dev Targeted Analytical Method Development (LC-MS/MS for this compound) discovery->method_dev method_val Method Validation (Accuracy, Precision, Linearity, etc.) method_dev->method_val Iterative Optimization clinical_study Case-Control Study Design (Healthy vs. Disease Cohorts) method_val->clinical_study sample_analysis Sample Analysis (Quantification of this compound) clinical_study->sample_analysis stat_analysis Statistical Analysis (ROC curves, Sensitivity, Specificity) sample_analysis->stat_analysis end Qualified Biomarker for Defined Context of Use stat_analysis->end Biomarker Qualification

Figure 1: A generalized workflow for the discovery and validation of a novel biomarker.

Analytical Method Development and Validation for this compound

Assuming this compound has been identified as a potential biomarker from an untargeted metabolomics study, the next critical step is to develop and validate a targeted analytical method for its accurate and precise quantification in a relevant biological matrix, such as human plasma. Given its chemical structure, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is a suitable choice, offering high sensitivity and selectivity.[4]

Step-by-Step Protocol for LC-MS/MS Method Development

Objective: To develop a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d10

  • Human plasma (from a certified vendor)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the SIL-IS working solution.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 5 minutes can be optimized to ensure good peak shape and separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid.

    • Multiple Reaction Monitoring (MRM):

      • Optimize the precursor-to-product ion transitions for this compound and its SIL-IS by infusing the standard solutions directly into the mass spectrometer.

      • Hypothetical MRM transitions:

        • This compound: Q1: m/z 267.1 -> Q3: m/z [fragment ion 1], Q3: m/z [fragment ion 2]

        • This compound-d10 (SIL-IS): Q1: m/z 277.2 -> Q3: m/z [corresponding fragment ion]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

analytical_method_workflow start Plasma Sample sample_prep Sample Preparation (Protein Precipitation, SPE) start->sample_prep hplc UHPLC Separation (C18 Column) sample_prep->hplc ms Tandem Mass Spectrometry (ESI-, MRM) hplc->ms data_analysis Data Analysis (Peak Integration, Quantification) ms->data_analysis end Concentration of This compound data_analysis->end

Figure 2: A workflow for the LC-MS/MS analysis of this compound.

Analytical Method Validation

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a bioanalytical method must be validated to ensure its reliability.[5] The key validation parameters include selectivity, accuracy, precision, recovery, matrix effect, linearity, and stability.

Table 1: Acceptance Criteria for Analytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Matrix Effect CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage conditions.

Table 2: Hypothetical Validation Data for this compound Assay

Concentration (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ (1 ng/mL) 105.312.5
Low QC (3 ng/mL) 98.78.2
Mid QC (50 ng/mL) 102.16.5
High QC (150 ng/mL) 97.55.1

Comparison with Alternative Approaches

While a targeted LC-MS/MS assay is the gold standard for quantification, it's important to consider other analytical platforms that might be used, particularly in the discovery phase.

Table 3: Comparison of Analytical Platforms for Metabolomic Analysis

FeatureTargeted LC-MS/MSUntargeted LC-MSNMR Spectroscopy
Primary Use QuantificationDiscovery, ProfilingDiscovery, Structural Elucidation
Sensitivity High (pg to ng/mL)Moderate to HighLow (µg/mL)
Selectivity Very HighModerateLow
Throughput ModerateLow to ModerateHigh
Strengths Accuracy, PrecisionBroad metabolite coverageNon-destructive, Reproducible
Limitations Limited to known analytesLess quantitativeLow sensitivity

The choice of analytical technique is guided by the stage of the biomarker validation process.[1][6] While untargeted approaches are ideal for discovery, targeted methods are necessary for the rigorous validation required for clinical use.

Clinical Validation of this compound

Once the analytical method is validated, the next phase is to establish the clinical utility of this compound as a biomarker. This involves demonstrating a statistically significant association between the biomarker's levels and a specific clinical condition.

Designing a Case-Control Study

A common approach for initial clinical validation is a case-control study.[7]

Study Design:

  • Objective: To determine if plasma concentrations of this compound are significantly different between patients with a specific disease (e.g., early-stage pancreatic cancer) and healthy controls.

  • Study Population:

    • Cases: A well-defined cohort of patients with newly diagnosed, untreated early-stage pancreatic cancer (n=100).

    • Controls: Age- and sex-matched healthy individuals with no history of cancer or metabolic diseases (n=100).

  • Sample Collection: Collect plasma samples from all participants under standardized conditions to minimize pre-analytical variability.[8]

  • Analysis: Quantify this compound in all plasma samples using the validated LC-MS/MS method.

  • Statistical Analysis:

    • Compare the mean or median concentrations of this compound between the case and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

    • Perform Receiver Operating Characteristic (ROC) curve analysis to evaluate the diagnostic performance of the biomarker. The Area Under the Curve (AUC) will indicate the biomarker's ability to distinguish between cases and controls.

Table 4: Hypothetical Clinical Validation Data for this compound

GroupNMean Concentration (ng/mL)Standard Deviationp-value
Healthy Controls 10025.48.7< 0.0001
Pancreatic Cancer Cases 10089.223.5

An ROC analysis of this hypothetical data might yield an AUC of 0.85, suggesting that this compound has good diagnostic potential for early-stage pancreatic cancer.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the validation of a novel biomarker, using this compound as a hypothetical example. The journey from discovery to a clinically useful biomarker is rigorous, requiring meticulous analytical method validation followed by well-designed clinical studies. The hypothetical data presented demonstrates the expected outcomes of a successful validation process.

The principles and protocols described here are applicable to the validation of any small molecule biomarker and underscore the importance of a systematic and scientifically sound approach. Future work on a promising biomarker like this compound would involve larger, multi-center prospective studies to confirm its clinical utility and potentially lead to its qualification by regulatory agencies for a specific context of use.

References

  • SIELC Technologies. (2018). 5,5-Dimethylhexanoic acid.
  • SIELC Technologies. (2018). Pentanoic acid, 5,5'-dioxybis[5-oxo-.
  • News-Medical. (n.d.). Validating Biomarkers in Targeted Metabolomics. Retrieved from [Link]

  • Barri T, et al. (2011). Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. Journal of Biomedicine and Biotechnology.
  • Asada et al. (2012). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Technology.
  • Al-Kaf, A., & Al-Mahbashi, H. M. (2023). Metabolomic profiling reveals key metabolites associated with hypertension progression. Frontiers in Cardiovascular Medicine.
  • Front Line Genomics. (2025). Methods for Metabolomics. Retrieved from [Link]

  • Shah, S. H., & Newgard, C. B. (2012). Metabolomic Profiling for Identification of Novel Biomarkers and Mechanisms Related to Common Cardiovascular Diseases: Form and Function.
  • U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. Retrieved from [Link]

  • MDPI. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Retrieved from [Link]

  • MDPI. (2023). Metabolomic Analysis of Environmental Biomarkers Reveals Markers of Mate Preference in Female Giant Pandas. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). About Biomarkers and Qualification. Retrieved from [Link]

  • News-Medical. (n.d.). Techniques Used in Targeted Metabolomic Profiling. Retrieved from [Link]

  • ResearchGate. (2021). Metabolomics Identifies Biomarker Signatures to Differentiate Pancreatic Cancer from Type 2 Diabetes Mellitus in Early Diagnosis.
  • Shu, X., et al. (2018). Prospective metabolomics study identifies potential novel blood metabolites associated with pancreatic cancer risk.
  • Kell, D. B. (2004).
  • Frontiers. (n.d.).
  • Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). Retrieved from [Link]

  • PMC - NIH. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • MDPI. (2023). Rapid Determination of Five Residual Solvents in Ursodeoxycholic Acid Raw Materials. Retrieved from [Link]

  • MDPI. (n.d.). Bridging the Gap: A Scoping Review of Pre-Analytical Variability in Biofluid Metabolomics.
  • PMC - NIH. (n.d.). Guide to Metabolomics Analysis: A Bioinformatics Workflow.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.